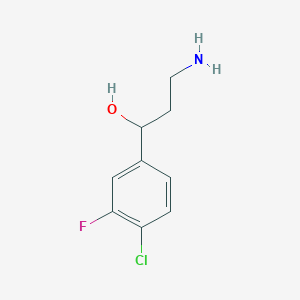
3-Amino-1-(4-chloro-3-fluorophenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(4-chloro-3-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11ClFNO It is a chiral molecule, meaning it has non-superimposable mirror images
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(4-chloro-3-fluorophenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-3-fluoroacetophenone.
Reduction: The ketone group of 4-chloro-3-fluoroacetophenone is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and other techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The alcohol group in this compound can be oxidized to a ketone using oxidizing agents such as chromium trioxide.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The amino group can participate in substitution reactions, forming amides, imines, and other derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acyl chlorides or anhydrides for amide formation.
Major Products:
Oxidation: 3-(4-chloro-3-fluorophenyl)propan-1-one.
Reduction: Various amino alcohol derivatives.
Substitution: Amides, imines, and other nitrogen-containing compounds.
科学的研究の応用
3-Amino-1-(4-chloro-3-fluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
作用機序
The mechanism of action of 3-Amino-1-(4-chloro-3-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
- 3-Amino-1-(4-chlorophenyl)propan-1-ol
- 3-Amino-1-(3-fluorophenyl)propan-1-ol
- 3-Amino-1-(4-fluorophenyl)propan-1-ol
Comparison:
- Uniqueness: The presence of both chlorine and fluorine atoms in 3-Amino-1-(4-chloro-3-fluorophenyl)propan-1-ol makes it unique compared to its analogs. This dual substitution can influence its reactivity and interaction with biological targets.
- Reactivity: The compound’s reactivity can be modulated by the electron-withdrawing effects of the chlorine and fluorine atoms, making it distinct in its chemical behavior.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H11ClFNO |
|---|---|
分子量 |
203.64 g/mol |
IUPAC名 |
3-amino-1-(4-chloro-3-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11ClFNO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 |
InChIキー |
JCNDLGPDCZPNQZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(CCN)O)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-{[(Benzyloxy)carbonyl]amino}propan-2-yl)pyrimidine-5-carboxylicacid](/img/structure/B13199292.png)
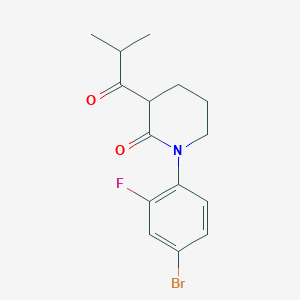
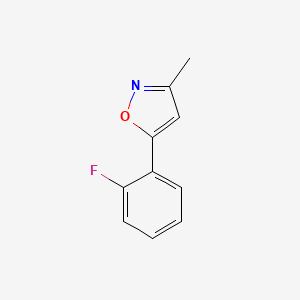
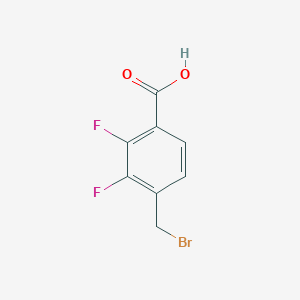

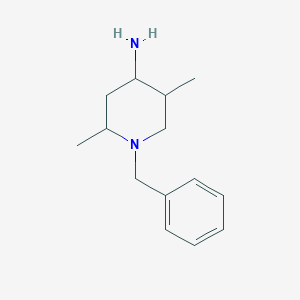
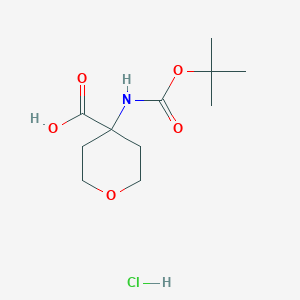
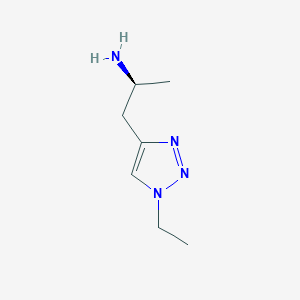



![2-amino-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one](/img/structure/B13199363.png)

![1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one](/img/structure/B13199397.png)
